1-(4-Fluorophenyl)-3-phenoxypropan-1-one
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBGQOCAWMCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Fluorophenyl)-3-phenoxypropan-1-one, also known by its CAS number 92451-94-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a fluorinated phenyl group and a phenoxy moiety, which are significant for its biological interactions. The compound's molecular formula is with a molecular weight of approximately 244.28 g/mol.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, derivatives containing phenoxy groups have been shown to inhibit receptor for advanced glycation end products (RAGE), which is implicated in inflammatory processes. The compound exhibited an IC50 value of 1.9 µM against RAGE, indicating potent inhibitory activity .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- Huh7 (hepatocellular carcinoma)
In these studies, the compound showed IC50 values ranging from 1.27 µM to 5.67 µM, indicating its effectiveness in inhibiting cell proliferation . The mechanism appears to involve apoptosis induction through both intrinsic and extrinsic pathways, as evidenced by flow cytometry analyses .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on the MCF-7 cell line revealed that the compound induced significant apoptosis at concentrations as low as 5 µM after 24 hours of treatment. Flow cytometric analysis showed a marked increase in annexin V-positive cells, confirming the induction of programmed cell death .
Case Study 2: RAGE Inhibition
In another study assessing the compound's effect on RAGE-mediated pathways, it was found that pretreatment with this compound significantly reduced inflammatory markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Comparative Analysis
The biological activity of this compound can be compared with other compounds bearing similar structural motifs:
| Compound Name | IC50 (µM) | Target | Mechanism of Action |
|---|---|---|---|
| This compound | 1.27 - 5.67 | MCF-7, HT-29 | Induces apoptosis |
| Compound A | 2.0 | RAGE | Inhibitory action |
| Compound B | 3.5 | H3 Histamine Receptor | Antagonistic effect |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one exhibit significant antimicrobial properties. A study demonstrated that modifications to the compound could enhance its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Its derivatives have been tested for their ability to inhibit cancer cell proliferation. For instance, certain analogs demonstrated cytotoxic effects against breast cancer cell lines, indicating that they may serve as lead compounds for further development in cancer therapy .
Neurological Applications
There is emerging evidence that this compound may act on the dopamine transporter (DAT), which is crucial in treating disorders related to dopaminergic signaling, such as Parkinson's disease and substance abuse disorders. Studies have explored its role as a DAT inhibitor, showing potential for reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial properties of various Mannich bases derived from this compound, it was found that specific substitutions significantly increased activity against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of modified versions of this compound against MCF-7 breast cancer cells. Results showed that certain derivatives inhibited cell growth by inducing apoptosis, highlighting their potential as chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
